molecular formula C21H21FN2O5S B11470276 Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11470276
M. Wt: 432.5 g/mol
InChI Key: BALWOXZUZUJYQR-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, leading to a wide range of derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C21H21FN2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H21FN2O5S/c1-27-16-9-4-12(10-17(16)28-2)19-18(20(25)29-3)15(23-21(26)24-19)11-30-14-7-5-13(22)6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26)

InChI Key

BALWOXZUZUJYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CSC3=CC=C(C=C3)F)C(=O)OC)OC

Origin of Product

United States

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